![molecular formula C6H4IN3 B1318676 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 614750-84-4](/img/structure/B1318676.png)

6-Iodo-[1,2,4]triazolo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

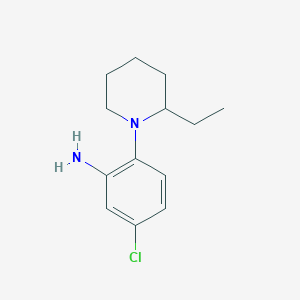

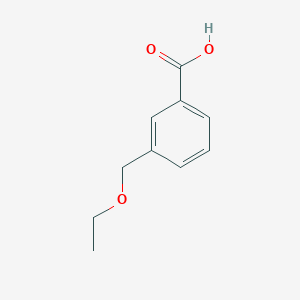

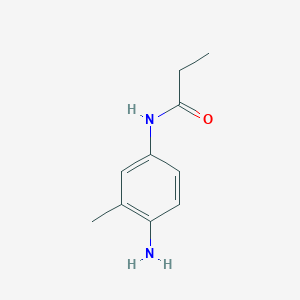

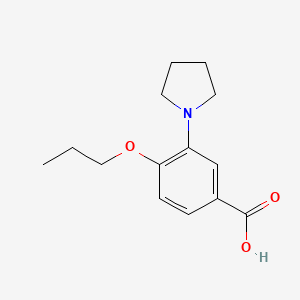

“6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C6H4IN3 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring fused with a 1,2,4-triazole ring at the 1,5-positions . The iodine atom is attached at the 6-position of the fused ring system .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 245.02 , and its density is 2.2±0.1 g/cm3 .Scientific Research Applications

Synthesis and Structural Properties

- Metal-Free Synthesis : 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine derivatives can be synthesized through a metal-free process, utilizing phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method allows the convenient construction of the 1,2,4-triazolo[1,5-a]pyridine skeleton with high reaction yields and short reaction times (Zheng et al., 2014).

- Synthesis with X-ray Structure Analysis : The synthesis of triazolopyridines, including 6-Iodo variants, has been achieved using chlorinated agents like NCS under mild conditions. These compounds have been characterized using various techniques including X-ray diffraction, providing detailed structural information (El-Kurdi et al., 2021).

Biological and Pharmaceutical Potential

- Biological Activities : Derivatives of 1,2,4-triazolo[1,5-a]pyridine, including the 6-Iodo variant, exhibit a range of biological activities. These activities include antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, and antiallergic effects. Such derivatives are also being explored for their potential in treating neurological and psychiatric disorders associated with glutamate dysfunction (Gandikota et al., 2017).

- Antioxidant Activity : Research indicates that certain this compound derivatives possess notable antioxidant properties. These compounds have shown effectiveness in inhibiting the oxidation of adrenaline under oxidative stress conditions, suggesting their potential as antioxidant agents (Smolsky et al., 2022).

Chemical Properties and Reactions

- General Synthesis Methods : Various methods for synthesizing [1,2,4]triazolo[1,5-a]pyridines have been developed, allowing for the preparation of these compounds with different substituents and under mild reaction conditions. These methods contribute to a broader understanding of the chemical properties of such compounds (Huntsman & Balsells, 2005).

- One-Pot Synthesis Procedure : A simple one-pot procedure for synthesizing 1,2,4-Triazolo[1,5-a]pyridines has been reported, utilizing pseudo five-component reactions catalyzed by molecular iodine. This method emphasizes the versatility and efficiency of synthesis approaches for these compounds (Alizadeh et al., 2013).

Safety and Hazards

“6-Iodo-[1,2,4]triazolo[1,5-a]pyridine” is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .

Mode of Action

This interaction could lead to changes in the function of the targets, potentially altering cellular processes .

Biochemical Pathways

Given its potential targets, it may influence pathways related to immune response, cell growth, and differentiation . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target modulation.

Result of Action

Based on its potential targets, it could influence a variety of cellular processes, including immune response, cell growth, and differentiation . The specific effects would depend on the nature of the target modulation and the cellular context.

Properties

IUPAC Name |

6-iodo-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWWPXNAXCMGFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590290 |

Source

|

| Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614750-84-4 |

Source

|

| Record name | 6-Iodo[1,2,4]triazolo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.